Lipophilicity (XLogP3) Comparison with Core Fluorobenzoic Acid Analogs
The computed lipophilicity (XLogP3) for 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is 3.3 [1]. This is a key differentiation from simpler analogs such as 4-(trifluoromethyl)benzoic acid (XLogP3 of 2.9) [2] and the unsubstituted benzoic acid (XLogP3 of 1.9) [2]. The increased logP of 0.4 units relative to 4-(trifluoromethyl)benzoic acid indicates a significant enhancement in lipophilicity, which can be critical for passive membrane permeability and target engagement in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid: 2.9; Benzoic acid: 1.9 |
| Quantified Difference | +0.4 log units vs 4-(trifluoromethyl)benzoic acid |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity often translates to improved membrane permeability, a key factor in the design of orally bioavailable drug candidates.
- [1] PubChem. (2026). 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid. PubChem Compound Summary for CID 53429525. View Source
- [2] PubChem. (2026). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Summary for CID 12348. View Source
